(2,5-Dichlorothiophen-3-yl)(thiophen-2-yl)methanone
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Overview
Description
(2,5-Dichlorothiophen-3-yl)(thiophen-2-yl)methanone is an organosulfur compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of two thiophene rings, one of which is substituted with two chlorine atoms at the 2 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichlorothiophen-3-yl)(thiophen-2-yl)methanone typically involves the condensation of 2,5-dichlorothiophene with thiophene-2-carboxaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is then heated to reflux, and the product is isolated by crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dichlorothiophen-3-yl)(thiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
(2,5-Dichlorothiophen-3-yl)(thiophen-2-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (2,5-Dichlorothiophen-3-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(2,5-Dibromothiophen-3-yl)methanol: Similar structure but with bromine atoms instead of chlorine.
(3,5-Dichlorophenyl)(2,5-Dichlorothiophen-3-yl)methanone: Contains an additional phenyl ring.
Uniqueness
(2,5-Dichlorothiophen-3-yl)(thiophen-2-yl)methanone is unique due to its specific substitution pattern and the presence of two thiophene rings. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
57248-31-4 |
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Molecular Formula |
C9H4Cl2OS2 |
Molecular Weight |
263.2 g/mol |
IUPAC Name |
(2,5-dichlorothiophen-3-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C9H4Cl2OS2/c10-7-4-5(9(11)14-7)8(12)6-2-1-3-13-6/h1-4H |
InChI Key |
WXSJCXCUNRLCHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=C(SC(=C2)Cl)Cl |
Origin of Product |
United States |
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